N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a tetrazole core, substituted propanamide backbone, and aromatic moieties (3,5-dimethylphenyl and 3-methoxyphenyl groups). The tetrazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methoxy and dimethyl groups modulate lipophilicity and steric effects. This compound shares structural motifs with bioactive molecules targeting inflammation, cancer, and microbial pathways .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-13(2)9-15(8-12)20-19(25)17(18-21-23-24-22-18)11-14-5-4-6-16(10-14)26-3/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQTSCISDVOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by its diverse biological activities and potential therapeutic applications. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its structural features, particularly the presence of a tetrazole ring, which is known for its stability and bioisosteric properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O2 |
| Molecular Weight | 351.41 g/mol |
| Purity | ≥ 95% |
The compound's structure includes both dimethylphenyl and methoxyphenyl substituents, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole moiety can mimic carboxylic acids, potentially allowing it to modulate enzyme activity or receptor binding in biological pathways. The aromatic rings may increase binding affinity to proteins or enzymes, facilitating its role as a pharmacological agent.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. A notable study demonstrated that derivatives exhibited significant cytotoxicity against human cancer cell lines, including A-431 and HT-29, with IC50 values below those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Research indicates that tetrazole derivatives possess notable activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of related compounds on cancer cell lines found that modifications in the phenyl rings significantly influenced their potency. Compounds with dimethyl substitutions showed enhanced activity compared to their unsubstituted counterparts .
- Antimicrobial Testing : In another investigation, derivatives similar to this compound were tested against common pathogens. Results indicated effective inhibition at microgram concentrations, suggesting potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
The positional isomer with a 4-methoxyphenyl substituent (vs. 3-methoxy in the target compound) exhibits identical molecular weight (351.41 g/mol) and purity (>90%) but differs in substituent orientation.
- Bioactivity: Meta-substitution (3-methoxy) could alter binding affinity in enzymatic assays compared to para-substitution (4-methoxy), as seen in studies of aryl methoxy derivatives .
Triazole-Containing Analogs
Compounds with 1,2,4-triazole cores (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) differ in heterocyclic structure but share aromatic and carbamate functionalities.
- Key Differences :
- Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10.2), affecting ionization and binding in physiological conditions .
- Synthetic Routes : Triazole derivatives often employ nucleophilic substitution with ethyl chloroformate (e.g., ), whereas tetrazole synthesis may involve [2+3] cycloaddition reactions .
Trimethoxyphenyl-Linked Combretastatin Analogs
Compounds like N-(3-(2-(aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide feature multiple methoxy groups and hydrazide linkages.
- Anticancer Activity: Combretastatin analogs are microtubule inhibitors; the tetrazole-propanamide scaffold may lack this mechanism but could target alternative pathways (e.g., cyclooxygenase) .
Research Implications and Limitations
- Synthetic Flexibility : The tetrazole-propanamide scaffold allows modular substitution for optimizing bioactivity, though positional isomerism (3- vs. 4-methoxy) requires empirical validation .
- Data Gaps : Biological activity data (e.g., IC50 values) for the target compound and analogs are absent in the provided evidence, necessitating further pharmacological profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
